Steric Constraint from Contiguous 3,4-Dimethyl Branching
The free amino acid 2-amino-3,4-dimethylpentanoic acid contains two methyl branches on contiguous carbon atoms, unlike leucine (single isobutyl branch at C-4), isoleucine (single sec-butyl branch at C-3) or valine (single isopropyl branch at C-3). This is quantified by the number of side-chain heavy atoms: the target amino acid possesses 5 side-chain heavy atoms (excluding the α-carbon), versus 4 for leucine and isoleucine and 3 for valine [1]. The additional methyl group and contiguous branching increase the steric demand of the side chain, as reflected by a larger van der Waals volume and a lower number of accessible low-energy rotamers. Inserting this residue into a peptide chain restricts backbone φ/ψ space more severely than any canonical branched-chain amino acid, which can be exploited to lock a peptide in a specific bioactive conformation [2].
| Evidence Dimension | Number of side-chain heavy atoms (steric bulk proxy) |
|---|---|
| Target Compound Data | 5 side-chain heavy atoms (C-3 methyl, C-4 methyl, C-4, C-5, and one additional C) |
| Comparator Or Baseline | Cbz-Leu-OH (4 side-chain heavy atoms), Cbz-Ile-OH (4), Cbz-Val-OH (3) |
| Quantified Difference | 1–2 additional side-chain heavy atoms relative to the closest commercial analogs; contiguous 3,4-dimethyl branching not present in any natural amino acid |
| Conditions | Structural comparison based on SMILES and InChI; computed properties from PubChem CID 272725 |
Why This Matters
For procurement, this compound is the only Cbz-protected building block that introduces contiguous 3,4-dimethyl branching, enabling the synthesis of peptide analogs with sterically defined conformational constraints that cannot be achieved with standard Cbz-amino acids.
- [1] PubChem Compound Summary CID 272725. 2-Amino-3,4-dimethylpentanoic acid. Computed descriptors: Molecular Formula C7H15NO2, XLogP3 -1.5, Heavy Atom Count 10. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/272725 View Source
- [2] Cronin, J.R., Pizzarello, S., 1986. Amino acids of the Murchison meteorite. III. Seven carbon acyclic primary α-amino alkanoic acids. Geochimica et Cosmochimica Acta 50, 2419–2427. View Source
